苄基(甲氧基)胺

描述

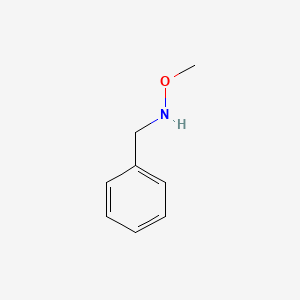

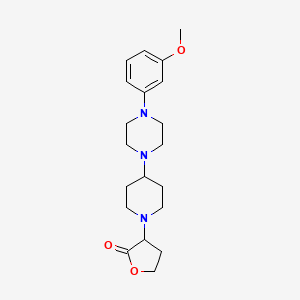

Benzyl(methoxy)amine is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It belongs to the class of organic compounds known as phenylmethylamines .

Synthesis Analysis

Benzyl(methoxy)amine can be synthesized from m-methoxybenzyl chloride and N, N -dimethyl- N -alkyl tertiary amine . Another method involves the reaction of benzaldehyde category, thanomin and the first benzole soln .Molecular Structure Analysis

The molecular structure of Benzyl(methoxy)amine can be represented as CH3OC6H4CH2NH2 . The molecular weight is 137.18 .Chemical Reactions Analysis

Benzyl(methoxy)amine undergoes various chemical reactions. For instance, it can undergo nucleophilic substitution at the carbon atom (O–C–N) in the oxazine ring by the amine . It can also undergo deprotonation by methyl lithium to give CH3ONHLi .Physical And Chemical Properties Analysis

Benzyl(methoxy)amine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water . It forms addition compounds with, e.g., phenol .科学研究应用

抑制黑色素生成

化合物(4-甲氧基-亚苄基)-(3-甲氧基-苯基)-胺,一种与苯甲(甲氧基)胺相关的芪的氮类似物,被研究了其对黑色素生物合成的影响。它因其抑制酪氨酸酶活性的能力而显示出作为皮肤美白剂的潜力,酪氨酸酶活性在黑色素生成中至关重要,同时还表现出抗紫外线和类 SOD 活性(S. Choi 等人,2002)。

缓蚀

源自苯甲(甲氧基)胺的席夫碱,如亚苄基-(2-甲氧基-苯基)-胺,已被证明是盐酸溶液中铝的有效缓蚀剂。该研究证明了它们在保护铝表面的效率,表明在材料科学和工程中具有潜在应用(H. Ashassi-Sorkhabi 等人,2006)。

低聚(对苯甲酰胺)折叠体的固相合成

对低聚(对苯甲酰胺)折叠体(在超分子化学中很重要)的研究涉及使用 N-对甲氧基苄基 (PMB) 保护的单体进行合成。这说明了苯甲(甲氧基)胺衍生物在促进具有特定结构特征的纳米级物体的开发中的作用(Hannah M. König 等人,2006)。

配合物的抗癌特性

由苯甲(甲氧基)胺合成的含有苯并咪唑配体的配合物显示出潜在的抗癌特性。阐明了这些配合物的结构,它们与癌细胞的相互作用表明了一种开发新抗癌药物的有希望的方法(N. T. A. Ghani 等人,2011)。

C-H 胺化用于芳基烷基胺合成

报道了一种由 Pd(II) 或 Pd(0) 催化剂促进的涉及 N-芳基苯甲酰胺与 O-苯甲酰羟胺的 C-H 胺化的催化反应。该方法为合成叔胺和仲芳基烷基胺提供了一种新方法,展示了苯甲(甲氧基)胺衍生物在有机合成中的多功能性(E. Yoo 等人,2011)。

作用机制

安全和危害

未来方向

Future research directions could involve the development of new synthesis methods and exploring its potential medicinal uses . The addition of 4 Å molecular sieves enables an efficient cobalt (II)-catalyzed N-alkylation of both aromatic and aliphatic amines with alcohols with high chemoselectivity .

Relevant Papers Relevant papers include “2-Phenethylamines in Medicinal Chemistry: A Review” which covers the updated presence and role of 2-phenethylamines in medicinal chemistry , and “One-pot synthesis of amides via the oxidative amidation of aldehydes” which discusses a model reaction of benzaldehyde and benzyl amine .

属性

IUPAC Name |

N-methoxy-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLISCJHYITNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347251 | |

| Record name | N-Methoxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20056-98-8 | |

| Record name | N-Methoxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(methoxy)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)

![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2755514.png)

![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2755515.png)

![benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether](/img/structure/B2755520.png)

![5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2755521.png)

![6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2755525.png)

![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2755535.png)